Altromycin I
Description
Altromycin I is a member of the altromycin complex, a family of pluramycin-like antitumor antibiotics produced by Streptomyces species. These compounds are characterized by a tetracyclic aromatic aglycone core conjugated to a branched deoxysugar moiety, which is critical for their biological activity . This compound, along with derivatives such as Altromycins B, E, F, G, and H, exhibits potent cytotoxicity via DNA alkylation and intercalation. Specifically, Altromycin B (a close analog) covalently modifies guanine residues at the N7 position through its C16 epoxide group, preferentially inhibiting RNA and DNA synthesis over protein synthesis . While the stereochemical configuration of this compound remains partially undetermined, its aglycone structure (1) has been synthesized and validated via NMR and UV spectral comparisons with natural this compound .
Properties
IUPAC Name |
10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxynaphtho[2,3-h]chromene-4,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43NO12/c1-15-30(41)23(45-8)13-26(47-15)49-35-16(2)46-24(14-36(35,4)38(6)7)18-9-10-19-27(32(18)43)33(44)28-20(31(19)42)11-21(39)29-22(40)12-25(48-34(28)29)37(5)17(3)50-37/h9-12,15-17,23-24,26,30,35,39,41,43H,13-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVDREBPCDZKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)O)O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H43NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20936251 | |
| Record name | 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160219-88-5 | |
| Record name | Altromycin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160219885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Anhydro-2,3,6-trideoxy-4-O-(2,6-dideoxy-3-O-methylhexopyranosyl)-3-(dimethylamino)-1-[2-(2,3-dimethyloxiran-2-yl)-5,11-dihydroxy-4,7,12-trioxo-7,12-dihydro-4H-anthra[1,2-b]pyran-10-yl]-3-methylhexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20936251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of altromycin I involves a series of complex reactions. The aglycone structures of altromycins are synthesized from a common advanced intermediate through a series of Claisen condensations and aromatizations, which afford the anthracene section. This is followed by the annulation of the pyrone ring . The functional groups of the intermediate can be manipulated for the enantioselective introduction of the epoxide side-chain of this compound .
Industrial Production Methods: Altromycins are produced by fermentation using a specific strain of actinomycete, designated as Strain AB 1246E-26. The fermentation process involves the use of a nutrient medium containing glucose, yeast extract, and calcium carbonate, with aeration and agitation at a controlled temperature . The altromycins are then extracted from the fermentation broth using organic solvents and purified by high-speed countercurrent chromatography .
Chemical Reactions Analysis
Types of Reactions: Altromycin I undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Altromycin I has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying anthraquinone derivatives and their chemical properties.
Biology: this compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Due to its potent cytotoxic activity, this compound is investigated as a potential anticancer agent.
Industry: this compound is used in the development of new antibiotics and anticancer drugs.
Mechanism of Action
Altromycin I is compared with other similar compounds, such as pluramycin A and kidamycin. These compounds share structural similarities but differ in their specific functional groups and biological activities .
Comparison with Similar Compounds
Key Findings :
- Shared Intermediate : Both Altromycin I and Kidamycin aglycones are synthesized from a common pyrone intermediate (3), underscoring evolutionary and biosynthetic links .
- Glycosylation Differences : this compound’s branched C-glycoside contrasts with Kidamycin’s L-angolosamine and D-vancosamine residues, impacting solubility and target affinity .
- Stereochemical Challenges : this compound’s undetermined stereochemistry (e.g., C13 hydroxyl) complicates synthetic reproducibility compared to Kidamycin, whose structure is fully resolved via crystallography .
Table 2: Mechanism and Bioactivity Profiles
Key Findings :
- Epoxide Reactivity: this compound and B’s epoxide groups are critical for guanine alkylation, whereas Kidamycin relies more on intercalation due to its anthraquinone rigidity .
- Copper Interaction : Altromycin H (a variant) exhibits copper(II)-dependent DNA cleavage, a feature absent in this compound, suggesting redox-mediated mechanistic diversity within the complex .
- Resistance : Kidamycin’s lower resistance profile may stem from its dual mechanism, reducing susceptibility to single-pathway resistance mutations .
Pharmacological and Developmental Insights
- Synthetic Accessibility : this compound’s aglycone (1) is synthesized in 12 steps from pyrone 3, whereas Kidamycin’s aglycone (2) requires additional oxidation and protective group manipulations, impacting scalability .
- Structure-Activity Relationships (SAR) : Removal of the sugar moiety in this compound reduces cytotoxicity by >90%, highlighting the glycoside’s role in cellular uptake and target binding .
- Comparative Toxicity: Kidamycin’s anthraquinone core correlates with higher cardiotoxicity in preclinical models compared to Altromycin derivatives, limiting its therapeutic index .
Q & A
What methodological frameworks are recommended for formulating research questions on Altromycin I's therapeutic potential?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the research question. For hypothesis-driven studies, apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure queries about efficacy or mechanisms. For example: "In Staphylococcus aureus (P), how does this compound (I) compare to erythromycin (C) in reducing biofilm formation (O)?" .
Q. How should researchers structure a literature review to identify gaps in this compound's antimicrobial efficacy studies?
Conduct a systematic review using databases like PubMed and EMBASE, prioritizing peer-reviewed articles with robust methodologies (e.g., controlled in vitro assays). Use keywords such as "this compound," "antibiotic resistance," and "minimum inhibitory concentration (MIC)." Annotate contradictions in reported MIC values and note understudied pathogens or resistance mechanisms .
Q. What are the best practices for ensuring reproducibility in this compound's in vivo efficacy studies?
Document protocols for animal models (e.g., murine infection models) with details on dosage, administration routes, and sample size calculations. Use randomization and blinding to reduce bias. Include positive/negative controls (e.g., untreated cohorts) and validate results across multiple replicates. Adhere to ARRIVE guidelines for reporting .
Q. What criteria should guide the selection of cell lines for assessing this compound's cytotoxicity?
Choose cell lines relevant to the target tissue (e.g., HepG2 for hepatotoxicity) and ensure they express the putative molecular targets of this compound. Validate cell viability assays (e.g., MTT, ATP luminescence) with reference compounds. Include primary cells to confirm results from immortalized lines .
Q. How to design a preclinical study evaluating this compound's mechanism of action?
Combine in vitro assays (e.g., bacterial membrane permeability tests, ribosomal binding assays) with transcriptomic profiling to identify gene expression changes. Use knockout bacterial strains to validate target specificity. Include dose-response curves and time-kill studies to assess pharmacodynamics .
Advanced Research Questions
Q. How can researchers address contradictions in reported pharmacokinetic profiles of this compound across studies?
Perform a meta-analysis to identify variability sources (e.g., dosing regimens, analytical methods). Reanalyze raw data using standardized pharmacokinetic models (e.g., non-compartmental analysis). Validate findings with physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Apply non-linear regression (e.g., Hill equation) to model EC50/IC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For skewed data, employ non-parametric tests (e.g., Kruskal-Wallis) and report 95% confidence intervals .
Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Use design of experiments (DoE) to vary reaction conditions (e.g., temperature, catalysts) systematically. Characterize derivatives via LC-MS and NMR for purity and structural confirmation. Screen analogs against bacterial panels to correlate substituent modifications with activity .
Q. How to validate computational models predicting this compound's binding affinity in novel bacterial targets?
Compare molecular dynamics (MD) simulations with experimental data (e.g., surface plasmon resonance or isothermal titration calorimetry). Use free energy perturbation (FEP) calculations to refine binding energy predictions. Validate against crystal structures of target-ligand complexes .
Q. How can multi-omics data be integrated to elucidate this compound's mode of action in resistant pathogens?
Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using bioinformatics pipelines (e.g., STRING for protein networks). Apply machine learning (e.g., Random Forest) to identify biomarkers of resistance or efficacy. Cross-reference with CRISPR interference screens to confirm gene targets .
Key Methodological Considerations
- Data Contradictions : Reconcile discrepancies by re-evaluating experimental conditions (e.g., pH, temperature) and statistical power. Use sensitivity analyses to test robustness .
- Ethical Compliance : Obtain approvals for animal/human studies and disclose conflicts of interest .
- Reporting Standards : Follow STREGA for genetic studies or MIAME for microarray data. Avoid overinterpreting non-significant trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
